4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid
Description
Properties
CAS No. |
896806-79-4 |
|---|---|
Molecular Formula |
C14H16N4O4 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
4-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C14H16N4O4/c19-12(15-8-3-6-13(20)21)7-9-18-14(22)10-4-1-2-5-11(10)16-17-18/h1-2,4-5H,3,6-9H2,(H,15,19)(H,20,21) |
InChI Key |
PLNOYWRLIFDSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCCC(=O)O |
solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid typically involves the reaction of 4-oxo-1,2,3-benzotriazine with a suitable amine and a butanoic acid derivative. The reaction conditions often include the use of coupling reagents such as O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzotriazinone moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid is used in various scientific research applications:
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Industry: The compound is used in the large-scale synthesis of peptides and other complex molecules.
Mechanism of Action
The mechanism of action of 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid involves its role as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This activation process involves the formation of an intermediate that enhances the efficiency of peptide bond formation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Benzotriazinone Cores
3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS 51672-79-8)
- Structure: Differs by having a shorter propanoic acid chain instead of the butanoic acid-amidine linkage.
- Properties : Molecular formula C₁₀H₉N₃O₃, molecular weight 219.2 g/mol. The shorter chain may reduce solubility in polar solvents compared to the target compound .
- Synthesis : Prepared via coupling reactions in tetrahydrofuran (THF) with subsequent purification by silica chromatography .
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide
Analogues with Heterocyclic Cores
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoic acid (Compound 20)
- Structure: Features a benzoxazinone core (oxygen instead of nitrogen in the heterocycle).
- Properties: Reduced electron deficiency compared to benzotriazinone, altering reactivity in nucleophilic substitutions. Molecular formula C₁₁H₁₁NO₄ .
- Synthesis : Synthesized via lithium hydroxide-mediated hydrolysis in THF, yielding a polar crystalline solid .
3-[4-(2,4-Dioxo-1H-quinazolin-3-yl)butanoylamino]propanoic acid (CAS 879580-25-3)
- Structure: Quinazolinone core with a butanoyl-amino-propanoic acid chain.
- Properties: Increased hydrogen-bonding capacity due to the quinazolinone’s dual carbonyl groups. Molecular formula C₁₅H₁₇N₃O₅ .
Organophosphate Derivatives
Azinphos-methyl (CAS 86-50-0)
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Benzotriazinone | C₁₃H₁₄N₄O₄* | ~290.3 | Butanoic acid, propanoyl | Medicinal chemistry scaffold |
| 3-(4-Oxo-benzotriazin-3-yl)propanoic acid | Benzotriazinone | C₁₀H₉N₃O₃ | 219.2 | Propanoic acid | Intermediate synthesis |
| Compound 20 (Benzoxazinone analog) | Benzoxazinone | C₁₁H₁₁NO₄ | 221.2 | Propanoic acid | SAR studies |
| Azinphos-methyl | Benzotriazinone | C₁₀H₁₂N₃O₃PS₂ | 317.3 | Phosphorodithioate ester | Insecticide (historical) |
Key Research Findings and Implications
- Synthetic Accessibility: The target compound can likely be synthesized using carbodiimide-mediated coupling (e.g., DCC/HOBt), analogous to methods for benzoxazinone derivatives .
- Solubility and Bioavailability: The butanoic acid terminus may enhance aqueous solubility compared to methyl ester or lipophilic analogs (e.g., Azinphos-methyl) .
- Biological Potential: Benzotriazinones are known to inhibit enzymes like poly(ADP-ribose) polymerase (PARP), suggesting the target compound could be explored in cancer therapy .
Biological Activity
The compound 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid is a derivative of benzotriazinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H19ClN4O4
- Molecular Weight : 414.8 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid
- Chemical Structure : The compound features a benzotriazinone moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies suggest that benzotriazinone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines. For instance, in vitro tests demonstrated that it effectively reduced the viability of HepG2 liver carcinoma cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Inhibition of DNA Repair Mechanisms : Benzotriazinones are known to interfere with DNA repair processes in cancer cells, leading to increased sensitivity to DNA-damaging agents.
- Targeting Enzymatic Pathways : The compound shows affinity for enzymes involved in cancer metabolism and proliferation, such as E. coli Fab-H receptor and others linked to the vitamin D receptor pathway .
Case Studies
-
HepG2 Cell Line Study :
- Objective : To evaluate the cytotoxic effects of the compound on liver cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Results : The compound exhibited an IC50 value indicative of potent anticancer activity. Enhanced apoptosis was confirmed through flow cytometry analysis.
- Molecular Docking Studies :
Data Table
Q & A
Q. What synthetic methodologies are recommended for preparing 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid?
- Methodological Answer : The synthesis of this compound likely involves coupling the benzotriazinone moiety to the butanoic acid backbone. A plausible route includes:
- Step 1 : Synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid via nucleophilic substitution or amidation reactions.
- Step 2 : Activation of the carboxylic acid (e.g., using EDC or DCC) for coupling with 4-aminobutanoic acid.
- Step 3 : Purification via column chromatography or recrystallization.
Similar strategies are described for structurally analogous compounds, such as coupling reactions for benzoic acid derivatives .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% recommended for in vitro studies).
- NMR Spectroscopy : Confirm proton environments (e.g., benzotriazinone aromatic protons at δ 7.5–8.5 ppm, amide NH signals around δ 6.5–7.0 ppm).
- Mass Spectrometry : Verify molecular weight (expected [M+H]+ ≈ 345.3 Da).
- X-ray Crystallography : Resolve crystal structure if feasible (as done for related ligands in protein-binding studies) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalytic Optimization : Use Pd-based catalysts for coupling steps, as demonstrated in analogous benzotriazinone syntheses .
- Temperature Control : Maintain reactions at 45–60°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Table : Example reaction conditions from similar studies:
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | None | THF | 65 |
| 2 | EDC | DMF | 78 |
Q. How should researchers design experiments to evaluate its enzyme inhibitory activity?
- Methodological Answer :
- Assay Selection : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases).
- Control Groups : Include positive controls (known inhibitors) and vehicle controls (DMSO).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC50 values.
- Structural Insights : Compare binding modes with X-ray crystallography data of benzotriazinone-protein complexes .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent pH, temperature, and buffer systems (e.g., PBS vs. Tris-HCl may alter results) .
- Batch Variability : Test multiple synthetic batches to rule out impurities.
- Meta-Analysis : Compare data with structurally similar compounds, such as benzotriazinone derivatives with confirmed activity .
Methodological Considerations for Environmental Impact Studies
Q. What experimental frameworks assess the environmental fate of this compound?
- Methodological Answer :
- Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure).
- Bioaccumulation Tests : Use OECD 305 guidelines to measure uptake in model organisms (e.g., Daphnia magna).
- Toxicity Profiling : Evaluate acute/chronic effects on aquatic and terrestrial species, referencing protocols from long-term environmental projects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
